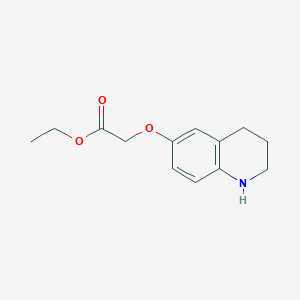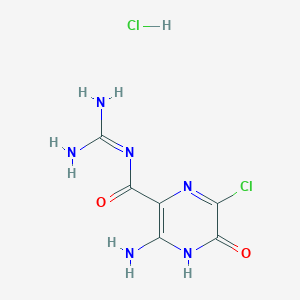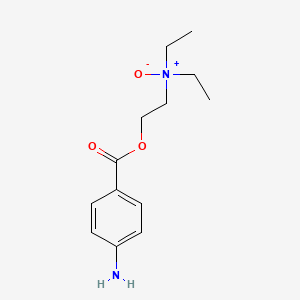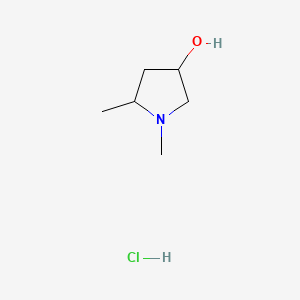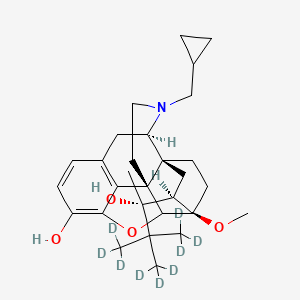![molecular formula C24H34N6O4S B13447121 7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)
7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine is a chemical compound known for its significant role in medicinal chemistry. It is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum . This compound is widely recognized for its use in the treatment of erectile dysfunction and pulmonary hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine involves several key steps. The reaction conditions typically involve the use of solvents such as ethanol and reagents like stannous chloride dihydrate, potassium tert-butoxide, and diethyl oxalate .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various sulfonyl esters and derivatives, which are often characterized using techniques like LCMS and NMR .
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying PDE5 inhibition . In biology and medicine, it is extensively researched for its therapeutic potential in treating erectile dysfunction and pulmonary hypertension . Additionally, it has industrial applications in the development of pharmaceuticals and related compounds .
Wirkmechanismus
The compound exerts its effects by selectively inhibiting PDE5, which leads to an increase in cGMP levels in the corpus cavernosum . This results in the relaxation of smooth muscle and increased blood flow, which is the basis for its use in treating erectile dysfunction . The molecular targets involved include the active site of PDE5, where the compound binds and prevents the degradation of cGMP .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include sildenafil, vardenafil, and tadalafil, all of which are PDE5 inhibitors used for similar therapeutic purposes .
Uniqueness: What sets 7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine apart is its specific molecular structure, which provides unique binding properties and potency . This makes it a valuable compound for both research and therapeutic applications.
Eigenschaften
Molekularformel |
C24H34N6O4S |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
7-ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C24H34N6O4S/c1-6-9-19-21-22(29(5)27-19)24(34-8-3)26-23(25-21)18-16-17(10-11-20(18)33-7-2)35(31,32)30-14-12-28(4)13-15-30/h10-11,16H,6-9,12-15H2,1-5H3 |
InChI-Schlüssel |
HEMCMMDOEWIRLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2=C1N=C(N=C2OCC)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


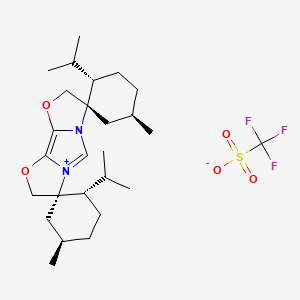
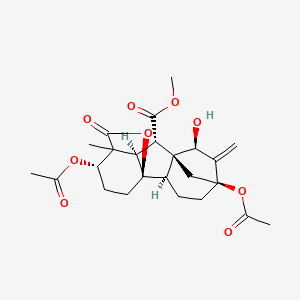

![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)




![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
